![molecular formula C19H24FN3O B3005123 1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 941979-96-0](/img/structure/B3005123.png)
1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
The compound 1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and potential reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with a carboxylic acid or its derivatives. For example, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of 1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide could similarly involve the coupling of a fluorophenyl derivative with a pyrazine derivative, possibly in the presence of a catalyst or under specific reaction conditions to ensure the formation of the dihydropyrrolopyrazine core.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, 1H NMR, 13C NMR, and mass spectroscopy . These techniques can provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. For instance, the FT-IR and FT-Raman spectra can reveal the presence of specific bonds and their vibrational modes, which can be compared with theoretical wavenumbers obtained from calculations .
Chemical Reactions Analysis
The reactivity of similar compounds can be investigated using computational methods such as density functional theory (DFT) calculations, which can predict the most reactive sites in the molecule . These sites are often associated with electrophilic attacks and can be visualized using molecular electrostatic potential maps. Additionally, the susceptibility of the molecule to certain reactions, such as autoxidation or hydrolysis, can be assessed by calculating bond dissociation energies (BDE) and radial distribution functions (RDF) .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the known properties of similar compounds. For example, the presence of a fluorophenyl group could influence the compound's lipophilicity, which in turn could affect its biological activity and pharmacokinetic properties. The stability of the molecule can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital analysis . Additionally, the compound's potential biological activities, such as antibacterial, antifungal, and anticancer properties, can be evaluated through experimental assays and molecular docking studies .
properties
IUPAC Name |
1-(2-fluorophenyl)-N-pentan-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-3-14(4-2)21-19(24)23-13-12-22-11-7-10-17(22)18(23)15-8-5-6-9-16(15)20/h5-11,14,18H,3-4,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLXRGYUPJRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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